REACTION_SMILES
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[C:13]([OH:14])(=[O:15])[CH3:16].[CH:3]([CH3:4])([CH3:5])[c:6]1[c:7]([CH3:12])[n:8][cH:9][cH:10][cH:11]1.[OH:1][OH:2]>>[O-:1][n+:8]1[c:7]([CH3:12])[c:6]([CH:3]([CH3:4])[CH3:5])[cH:11][cH:10][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ncccc1C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OO
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Name
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Type
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product
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Smiles
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Cc1c(C(C)C)ccc[n+]1[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |